molecular formula C19H20ClNO3 B10864906 2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate

2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B10864906
M. Wt: 345.8 g/mol
InChI Key: YPEAUMQUBRHPHQ-UHFFFAOYSA-N
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Description

2-Chlorobenzyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 142.58 g/mol

    CAS Number: 17849-38-6

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which is a powerful carbon–carbon bond-forming reaction. In this context, boron reagents play a crucial role. Specifically, boron-based organotrifluoroborate salts are employed as coupling partners. These reagents are readily prepared and exhibit excellent functional group tolerance .

Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis. Optimization of reaction conditions and choice of boron reagents contribute to efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:
  • Boron-based organotrifluoroborate salts (e.g., potassium organotrifluoroborate)
  • Palladium catalyst
  • Base (e.g., potassium carbonate)
  • Solvents (e.g., DMF, toluene)

Major Products: The major product of the Suzuki–Miyaura coupling is the desired aryl–aryl bond.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential drug candidates due to its unique structure.

    Materials Science: As a building block for functional materials.

    Agrochemicals: Development of pesticides or herbicides.

Mechanism of Action

The precise mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended purpose.

Comparison with Similar Compounds

While I don’t have information on directly similar compounds, its distinct structure and reactivity set it apart. Researchers may explore related molecules for comparative studies.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

(2-chlorophenyl)methyl 4-(2,6-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C19H20ClNO3/c1-13-6-5-7-14(2)19(13)21-17(22)10-11-18(23)24-12-15-8-3-4-9-16(15)20/h3-9H,10-12H2,1-2H3,(H,21,22)

InChI Key

YPEAUMQUBRHPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)OCC2=CC=CC=C2Cl

Origin of Product

United States

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